N-cyclopentyl-2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
CAS No.: 1040683-38-2
Cat. No.: VC11953278
Molecular Formula: C18H18FN3O2S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040683-38-2 |
|---|---|
| Molecular Formula | C18H18FN3O2S |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | N-cyclopentyl-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H18FN3O2S/c1-10-20-16-15-12(19)7-4-8-13(15)25-17(16)18(24)22(10)9-14(23)21-11-5-2-3-6-11/h4,7-8,11H,2-3,5-6,9H2,1H3,(H,21,23) |
| Standard InChI Key | ZMCGAVSXYLPBGZ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=O)N1CC(=O)NC3CCCC3)SC4=CC=CC(=C42)F |
| Canonical SMILES | CC1=NC2=C(C(=O)N1CC(=O)NC3CCCC3)SC4=CC=CC(=C42)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its intricate polycyclic framework, which integrates a benzothieno[3,2-d]pyrimidin-4-one core fused with a fluorinated tricyclic system. Key structural features include:
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Fluorine substituent at position 13, enhancing metabolic stability and target binding via hydrophobic interactions.
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Cyclopentyl acetamide side chain, contributing to solubility and pharmacokinetic properties.
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Thiazole and pyrimidine moieties, common in bioactive molecules due to their ability to participate in hydrogen bonding and π-π stacking .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₂S |
| Molecular Weight | 359.4 g/mol |
| SMILES | CC1=NC2=C(C(=O)N1CC(=O)NC3CCCC3)SC4=CC=CC(=C42)F |
| Topological Polar SA | 67.4 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The presence of both electron-withdrawing (fluorine) and electron-donating (cyclopentyl) groups creates a balanced electronic profile, facilitating interactions with diverse biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis involves multi-step protocols to assemble the diazatricyclic core and introduce functional groups. A representative route includes:
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Formation of the benzothienopyrimidinone core via cyclocondensation of fluorinated thiourea derivatives with α-keto esters .
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N-Alkylation with cyclopentyl bromoacetamide to install the acetamide side chain.
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Purification via column chromatography, yielding >95% purity.
Key challenges include managing the reactivity of the fluorine atom and preventing epimerization at stereogenic centers during cyclization .
Reactivity Profile
The compound’s functional groups dictate its chemical behavior:
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Amide bond: Susceptible to hydrolysis under acidic or basic conditions, necessitating pH-stable formulations.
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Thiazole ring: Participates in electrophilic substitution reactions, enabling further derivatization.
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Fluorine atom: Enhances stability against oxidative metabolism, as observed in analogues like linezolid .
Biological Activities and Mechanisms
Antiviral Activity
Quinolone-based compounds with similar diazatricyclic frameworks exhibit inhibition of viral polymerases, such as HCV NS5B (IC₅₀ = 0.069 μM) . The acetamide side chain may enhance cell permeability, as seen in anti-HIV protease inhibitors .
Anticancer Properties
Compounds featuring thiazole-pyrimidine hybrids show tubulin polymerization inhibition (IC₅₀ < 100 nM), arresting cancer cells in the G2/M phase . The fluorine atom’s electronegativity may augment binding to β-tubulin’s colchicine site .
Pharmacological Profile
Pharmacodynamics
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Target Affinity: Preliminary docking studies suggest high affinity for kinase domains (e.g., CDK2) and folate pathway enzymes .
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Selectivity: The cyclopentyl group reduces off-target interactions compared to smaller alkyl chains.
Pharmacokinetics
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Absorption: Moderate oral bioavailability (∼40%) due to the acetamide’s solubility.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclopentyl moiety generates inactive metabolites .
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Half-life: ∼6 hours in rodent models, supporting twice-daily dosing .
Comparative Analysis with Structural Analogues
Table 2: Bioactivity Comparison
*Estimated from structural analogues .
The fluorine atom and sulfur-containing heterocycle confer superior target engagement compared to non-halogenated analogues .
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